Diazoxon

Acetylcholinesterase Organophosphate Toxicology In vitro Potency

Diazoxon (CAS 962-58-3) is the active oxon metabolite of diazinon, exhibiting >3,900-fold higher acetylcholinesterase (AChE) inhibitory potency than its parent compound. As the definitive analytical standard for diazinon toxicology, this compound is essential for establishing dose-response curves, calculating IC50/Ki kinetic parameters, and validating LC-MS/MS or GC/MS methods for environmental and biological matrix analysis. Its unique pyrimidinyl leaving group confers distinct substrate specificity for human paraoxonase-1 (PON1), making it a superior model substrate for pharmacogenetic studies compared to paraoxon. For research use only.

Molecular Formula C12H21N2O4P
Molecular Weight 288.28 g/mol
CAS No. 962-58-3
Cat. No. B046664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoxon
CAS962-58-3
SynonymsPhosphoric Acid Diethyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl Ester;  Diethyl 2-isopropyl-6-methyl-4-pyrimidinyl phosphate;  Diazinon Oxon;  Oxodiazinon;  O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) Phosphate;  O,O-Diethyl-O-(2-isopropyl-4-methy
Molecular FormulaC12H21N2O4P
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C
InChIInChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
InChIKeyVBLJFQYCTRKKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazoxon (CAS 962-58-3): A Standardized Active Organophosphate Metabolite for AChE Inhibition and Environmental Toxicology Research


Diazoxon (CAS 962-58-3), chemically known as diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate, is the oxygenated, active metabolite of the widely used organophosphate pro-insecticide diazinon [1]. It is a member of the oxon-class of organophosphates, characterized by the critical substitution of the phosphorothioate sulfur atom in diazinon with an oxygen atom (P=O instead of P=S) [2]. This metabolic conversion, primarily mediated by cytochrome P450 monooxygenases [3], is responsible for its high affinity for acetylcholinesterase (AChE), the primary target of organophosphate toxicity. Consequently, diazoxon is a critical, well-characterized analytical standard and research tool for investigating AChE inhibition mechanisms, detoxification pathways (e.g., by paraoxonase-1), and environmental fate modeling of diazinon contamination.

Diazoxon Procurement: Why Generic Organophosphate Substitution is Scientifically Invalid


Selecting a generic or alternative organophosphate metabolite cannot replace diazoxon for precise analytical or toxicological research due to its unique molecular structure and resultant, non-transferable biochemical interactions. The pyrimidinyl leaving group of diazoxon confers distinct physicochemical properties and substrate specificity for key detoxification enzymes like human paraoxonase-1 (PON1) and carboxylesterases compared to other common oxons like chlorpyrifos-oxon or paraoxon [1]. These differences manifest as quantifiable variations in enzyme kinetics, environmental persistence, and toxicity. Therefore, substituting diazoxon with a structurally dissimilar analog—even within the same broad chemical class—introduces uncontrolled experimental variables that directly undermine the validity of research findings, particularly in studies of diazinon metabolism, environmental fate, or human health risk assessment.

Diazoxon Comparative Performance Metrics: A Quantitative Evidence Guide for Scientific Selection


Comparative AChE Inhibition Potency: Diazoxon vs. Diazinon and Chlorpyrifos-oxon

Diazoxon demonstrates an in vitro acetylcholinesterase (AChE) inhibitory potency that is several orders of magnitude greater than its parent compound, diazinon, and is comparable to chlorpyrifos-oxon. In a 20-minute assay using electric eel AChE, the IC50 for diazoxon was determined to be 5.1 × 10⁻⁸ M, whereas diazinon exhibited an IC50 greater than 2.0 × 10⁻⁴ M, indicating a >3,900-fold increase in potency upon metabolic activation [1]. In the same study, the IC50 for chlorpyrifos-oxon was 3.0 × 10⁻⁸ M, a 1.7-fold difference [2]. The calculated inhibition constant (Ki) for diazoxon was 7.9 × 10⁻⁷ M [2].

Acetylcholinesterase Organophosphate Toxicology In vitro Potency

Comparative Detoxification Kinetics: PON1-Mediated Hydrolysis of Diazoxon vs. Paraoxon and Chlorpyrifos-oxon

The detoxification of diazoxon by human paraoxonase-1 (PON1) occurs at an intermediate rate compared to other common oxon metabolites. A study using human liver samples found the rate of hydrolysis varied 5.7-fold for diazoxon across different individuals, regardless of PON1-192 genotype. In contrast, the hydrolysis rates for chlorpyrifos-oxon and paraoxon varied 16-fold and 56-fold, respectively [1]. Furthermore, another study demonstrated that human serum albumin hydrolyzes these oxons with the relative efficacy of chlorpyrifos-oxon > diazoxon > paraoxon [2].

Paraoxonase-1 PON1 Organophosphate Detoxification Pharmacogenetics

Analytical Differentiation by Mass Spectrometry: Distinct Fragmentation of Diazoxon vs. Diazinon

Diazoxon and its parent compound, diazinon, exhibit distinct and analytically useful fragmentation patterns in electrospray ionization ion trap mass spectrometry (ESI-ITMS). A key differentiating reaction is an intramolecular thiono-thiolo rearrangement observed in diazinon (due to its P=S moiety), which is absent in the fragmentation of diazoxon (P=O) [1]. This divergence in gas-phase ion chemistry provides a definitive means for the unambiguous identification and quantification of diazoxon, even in complex biological or environmental matrices where it may be present alongside its parent compound [2].

Mass Spectrometry Analytical Chemistry Metabolite Identification Fragmentation Pathway

Validated Application Scenarios for Diazoxon (CAS 962-58-3) in Research and Development


Primary Standard for In Vitro AChE Inhibition and Organophosphate Mechanism of Action Studies

Given its >3,900-fold higher potency for AChE inhibition compared to diazinon [1], diazoxon is the definitive standard for establishing dose-response curves and calculating kinetic parameters (IC50, Ki) in acetylcholinesterase assays. Its use is critical for accurately modeling the biochemical mechanism of diazinon toxicity, as the parent compound's own inhibitory activity is negligible at environmentally or toxicologically relevant concentrations. Researchers studying organophosphate poisoning or developing new antidotes will find diazoxon essential for producing reliable and reproducible in vitro data.

Calibrator and Control for Environmental and Biological Monitoring Assays

Diazoxon is a required analytical standard for the validation of methods that detect and quantify diazinon and its metabolites in environmental (air, water) and biological (plasma, urine) matrices [1]. Its unique MS/MS fragmentation signature, as distinct from diazinon, allows for its selective and interference-free monitoring by techniques like GC/MS or LC-MS/MS [2]. This makes diazoxon indispensable for environmental fate laboratories, toxicology core facilities, and regulatory testing labs tasked with assessing human exposure and environmental contamination.

Key Substrate for Investigating PON1 Pharmacogenetics and Detoxification Pathways

The intermediate and relatively consistent hydrolysis rate of diazoxon by human PON1 (5.7-fold variation) makes it a valuable tool for studying the enzyme's role in organophosphate detoxification [1]. Unlike paraoxon, which shows extreme variability (56-fold) and is a poor physiological substrate for PON1, diazoxon offers a more balanced and biologically relevant model substrate. This application is critical for pharmacogenetic studies aiming to link PON1 genotype to individual susceptibility to diazinon exposure and for research into novel catalytic bioscavengers.

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